![molecular formula C8H7ClF3N3 B1481576 1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2090962-06-2](/img/structure/B1481576.png)
1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
The compound “1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It has a pyrazole ring, which is a type of aromatic organic compound that consists of a five-membered ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The “1-(2-chloroethyl)” part indicates that there is a two-carbon chain attached to the first position of the ring, with a chlorine atom attached to the second carbon of this chain . The “6-(trifluoromethyl)” part indicates that there is a trifluoromethyl group (-CF3) attached to the sixth position of the ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The trifluoromethyl group is known to be quite stable and resistant to many types of reactions . The chloroethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its stability and lipophilicity . The presence of the chloroethyl group could make it more reactive .Scientific Research Applications
Antitumor Activity
Imidazole derivatives, including structures similar to the compound of interest, have been extensively reviewed for their antitumor activity. These derivatives have shown promise in preclinical testing stages, signifying their potential in the search for new antitumor drugs and the synthesis of compounds with various biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Synthesis and Bioactivity of Pyrazoles
The synthesis of pyrazole heterocycles, including methods that may apply to synthesizing compounds like 1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole, underscores their significance in medicinal chemistry. Pyrazoles serve as pharmacophores in numerous biologically active compounds, highlighting their role in combinatorial and medicinal chemistry due to their wide range of biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects (Dar, A. M., & Shamsuzzaman, 2015).
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, including compounds structurally related to the chemical of interest, have garnered attention for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group on the pyrazole nucleus significantly influences the activity profile of these compounds, suggesting a pathway for the development of novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, K., Kumar, V., & Gupta, G., 2015).
Mechanism of Action
Target of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to interact with carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical processes .
Future Directions
properties
IUPAC Name |
1-(2-chloroethyl)-6-(trifluoromethyl)imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3/c9-1-2-14-3-4-15-7(14)5-6(13-15)8(10,11)12/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIZTVKHBZKTJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(F)(F)F)N1CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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